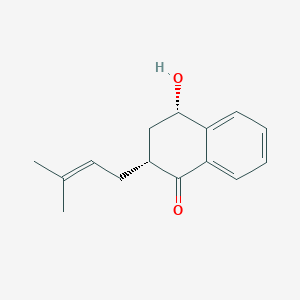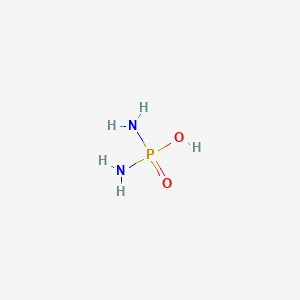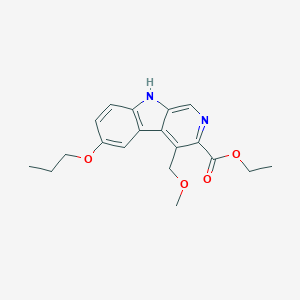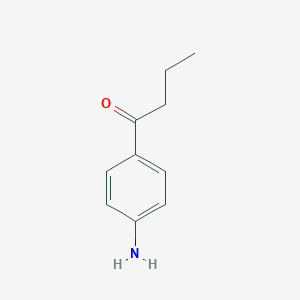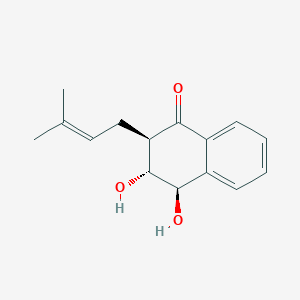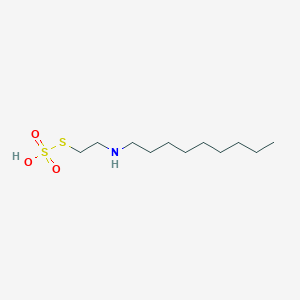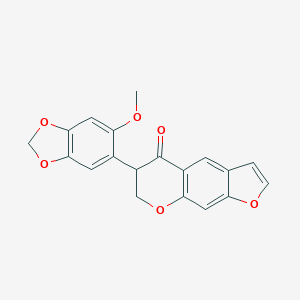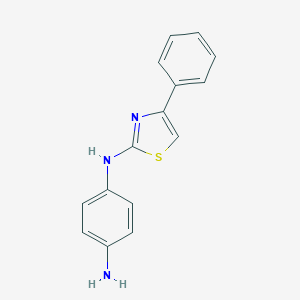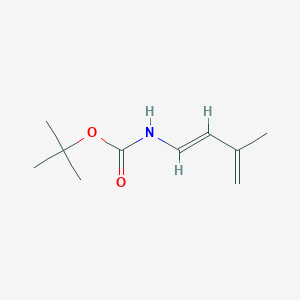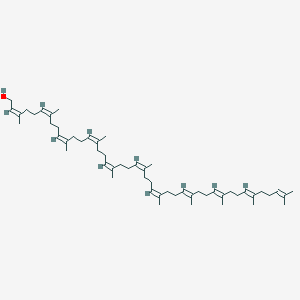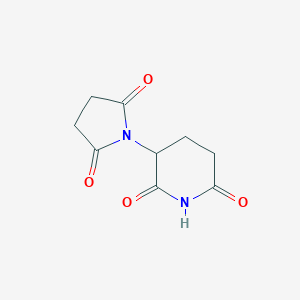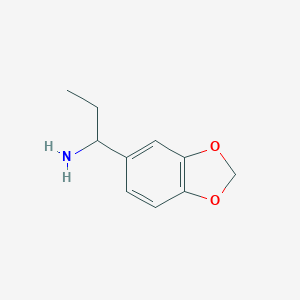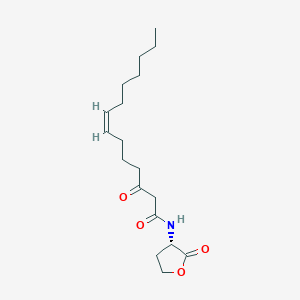
1-(4-Chlorophenyl)ethanone oxime
Descripción general
Descripción
1-(4-Chlorophenyl)ethanone oxime is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. While the provided data does not directly discuss 1-(4-Chlorophenyl)ethanone oxime, it does include information on closely related compounds which can offer insights into the behavior and characteristics of oximes with similar structures.
Synthesis Analysis
The synthesis of related compounds often involves multi-step procedures that can include resolution of enantiomers, as seen in the synthesis of enantiomerically pure diarylethanes, which may share some synthetic pathways with 1-(4-Chlorophenyl)ethanone oxime . Additionally, the synthesis of oxime derivatives can involve reactions with hydroxylamine under various conditions, as suggested by the synthesis improvements of related compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Chlorophenyl)ethanone oxime has been studied using techniques such as X-ray crystallography, NMR, and DFT calculations. These studies reveal the geometry of the molecules, the conformation of bonds, and the distribution of electron density across the molecule, which is crucial for understanding the reactivity and properties of the compound .
Chemical Reactions Analysis
Compounds with a structure similar to 1-(4-Chlorophenyl)ethanone oxime can undergo various chemical reactions, including nucleophilic addition, as demonstrated by the reactivity of related ketones with sulfur- and oxygen-containing nucleophiles . The oxime group itself is known for its strong hydrogen-bonding capabilities, which can influence the reactivity and interactions of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxime derivatives can be deduced from their molecular structure and electronic properties. Studies on related compounds have shown that these can form stable complexes with proteins, suggesting potential biological activity . The vibrational spectra, HOMO-LUMO analysis, and electrostatic potential studies provide insights into the optical and electronic properties, which are important for applications in materials science and pharmaceuticals .
Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure
- The crystal structure of derivatives of 1-(4-Chlorophenyl)ethanone oxime, such as (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, has been analyzed. These studies reveal details about the compound's molecular conformation and interactions within crystal structures (Zheng, Cui, & Rao, 2014).
Molecular Docking and Potential Inhibitory Activities
- Investigations into compounds structurally related to 1-(4-Chlorophenyl)ethanone oxime, such as 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, have included molecular docking studies. These studies suggest potential inhibitory activities against specific proteins, indicating applications in drug discovery (ShanaParveen et al., 2016).
Synthesis and Optimization for Insecticide Intermediates
- Synthesis improvements of compounds related to 1-(4-Chlorophenyl)ethanone oxime, such as 4-Chlorophenyl cyclopropyl ketone derivatives, have been explored. These compounds are used as intermediates in the production of insecticides, demonstrating the chemical's utility in agricultural applications (Xue-yan, 2011).
Chemical Synthesis and Characterization
- Various studies focus on the synthesis and characterization of 1-(4-Chlorophenyl)ethanone oxime derivatives. These include efforts to understand their chemical properties, structural configurations, and potential applications in creating new chemical entities (Cai et al., 2020).
Antimicrobial and Antifungal Activities
- Some derivatives of 1-(4-Chlorophenyl)ethanone oxime have been synthesized and evaluated for antimicrobial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents (Fuloria et al., 2009).
Safety And Hazards
The safety data sheet for 1-(4-Chlorophenyl)ethanone oxime suggests that it should not be inhaled and should only be used in well-ventilated areas . It also advises against eating, drinking, or smoking while handling this compound . After handling, hands should be thoroughly washed . Protective masks, gloves, and eyewear should be worn while handling this compound .
Propiedades
IUPAC Name |
(NE)-N-[1-(4-chlorophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXTWDXRCMICEQ-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601288031 | |
| Record name | (1E)-1-(4-Chlorophenyl)ethanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)ethanone oxime | |
CAS RN |
54582-24-0, 1956-39-4 | |
| Record name | (1E)-1-(4-Chlorophenyl)ethanone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54582-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC57600 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1E)-1-(4-Chlorophenyl)ethanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




